Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone
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Overview
Description
Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a complex organic compound that features a quinoline ring, a thiophene ring, and a piperidine ring
Mechanism of Action
Target of Action
Quinoline derivatives have been used in various fields due to their versatility . They are associated with bioassay and cell interactions .
Mode of Action
Quinoline derivatives are known to interact with cells in a variety of ways . The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical pathways it affects.
Biochemical Pathways
Quinoline derivatives have been found to be versatile in many significant fields due to their distinctive battle associated with the bioassay and cell interactions .
Result of Action
Quinoline derivatives have been found to interact with cells in a variety of ways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route involves the formation of the quinoline ring through a Skraup synthesis, followed by the introduction of the thiophene ring via a cross-coupling reaction. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the methanone linkage under mild acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanol.
Reduction: Reduction reactions can convert the methanone group to a methylene group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanol.
Reduction: Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler compound with a similar quinoline ring structure but lacking the thiophene and piperidine rings.
Thiophene: Contains the thiophene ring but lacks the quinoline and piperidine rings.
Piperidine: Contains the piperidine ring but lacks the quinoline and thiophene rings.
Uniqueness
Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is unique due to its combination of three distinct ring systems, each contributing to its overall chemical and biological properties. This combination allows for a wide range of applications and makes it a versatile compound in scientific research.
Properties
IUPAC Name |
quinolin-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c22-19(18-6-5-15-3-1-2-4-17(15)20-18)21-10-7-14(8-11-21)16-9-12-23-13-16/h1-6,9,12-14H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHCKIWCSOVZEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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